molecular formula C10H14N2O B2493046 1-Methyl-7-methoxy-1,2,3,4-tetrahydroquinoxaline CAS No. 912284-85-6

1-Methyl-7-methoxy-1,2,3,4-tetrahydroquinoxaline

Cat. No. B2493046
CAS RN: 912284-85-6
M. Wt: 178.235
InChI Key: VPTVSHRBUWFHMA-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 1-Methyl-7-methoxy-1,2,3,4-tetrahydroquinoxaline and related compounds involves several steps, including reductive alkylation, cyclization, and halogenation processes. For instance, compound synthesis techniques have been developed to create novel classes of tubulin-binding tumor-vascular disrupting agents, indicating a promising direction for anticancer research (Cui et al., 2017). Similarly, methods for the synthesis of methoxylated tetrahydroisoquinolinium derivatives have been explored, showing potential for targeting specific biological channels (Graulich et al., 2006).

Molecular Structure Analysis

Tautomerism plays a significant role in the structural characterization of compounds similar to this compound. Studies have shown that these compounds can exist in multiple tautomeric forms, affecting their molecular behavior and interactions (Chapman, 1966).

Chemical Reactions and Properties

This compound undergoes various chemical reactions, including halogenations and photoredox transformations. These reactions can lead to the formation of novel compounds with unique properties, such as those seen in the transformation of renieramycin M into renieramycins T and S, showcasing the compound's versatility in synthetic organic chemistry (Yokoya et al., 2023).

Physical Properties Analysis

The physical properties of this compound, such as solubility, melting point, and stability, are crucial for its application in various fields. Studies on related compounds have shown a suitable balance between aqueous solubility and lipophilicity, indicating their potential utility in medicinal chemistry (Cui et al., 2017).

Chemical Properties Analysis

The chemical properties, including reactivity, tautomerism, and the ability to undergo specific reactions, define the applicability of this compound in various research and development areas. The compound's reactivity with different chemical agents and its transformation capabilities highlight its potential for creating novel therapeutic agents and materials (Yokoya et al., 2023).

Scientific Research Applications

Tautomerism Studies

1-Methyl-7-methoxy-1,2,3,4-tetrahydroquinoxaline and its derivatives have been studied for their tautomeric properties. For example, the compound previously formulated as ethyl 1,2-dihydro-2-oxoquinoxalin-3-ylacetate was found to have an isomeric structure in the solid state, and its 1-methyl derivative exhibited tautomerism in solution, as indicated by nuclear magnetic resonance studies (Chapman, 1966).

Synthesis and Derivatives

Research has focused on the synthesis of various derivatives of this compound for different applications. For instance, the synthesis of petaline involved the methylation of a related tetrahydro-8-hydroxy-7-methoxy compound, demonstrating the compound's relevance in synthetic chemistry (Kametani et al., 1971).

Potential Antidepressant Applications

A study explored the antidepressant-like effect of a molecule related to this compound, showing its potential in treating resistant depression. This study highlighted the involvement of the L-arginine–nitric oxide–cyclic guanosine monophosphate pathway in its antidepressant-like action (Dhir & Kulkarni, 2011).

Photophysical Properties and Antimicrobial Activity

Novel colorants derived from this compound have been synthesized, showing interesting photophysical properties and potential antimicrobial activity. These colorants displayed fluorescence and were stable up to 310°C, indicating their potential in various applications (Jarag et al., 2012).

Anticancer Potential

There has been significant research into the anticancer properties of compounds related to this compound. For example, a study found that certain derivatives inhibited tumor growth in mice and demonstrated high antiproliferative activity in human tumor cell lines (Cui et al., 2017).

Antibacterial Applications

The antibacterial activity of 1-methyl-7-methoxy-beta-carboline, a related compound, and its analogues were studied, showing effectiveness against various gram-positive and gram-negative bacteria (Saify et al., 2005).

Biochemical Analysis

Biochemical Properties

1-Methyl-7-methoxy-1,2,3,4-tetrahydroquinoxaline has been found to interact with various enzymes and proteins. For instance, it has been shown to inhibit the activity of both monoamine oxidase A and B enzymes . This interaction suggests that this compound may play a role in modulating neurotransmitter levels in the brain .

Cellular Effects

In terms of cellular effects, this compound has been found to exhibit neuroprotective properties . It is suggested to influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For example, it has been shown to inhibit the activity of monoamine oxidase enzymes, which could lead to increased levels of neurotransmitters in the brain .

Temporal Effects in Laboratory Settings

It has been suggested that it exhibits neuroprotective properties , indicating potential long-term effects on cellular function.

Dosage Effects in Animal Models

In animal models, the effects of this compound have been observed to vary with different dosages . For instance, it has been shown to produce an antidepressant-like effect similar to the effect of imipramine following systemic administration in rats .

Metabolic Pathways

Its ability to inhibit monoamine oxidase enzymes suggests that it may be involved in the metabolism of neurotransmitters .

Transport and Distribution

Its interactions with various enzymes and proteins suggest that it may be transported and distributed via these molecules .

Subcellular Localization

Given its interactions with various enzymes and proteins, it may be localized to specific compartments or organelles within the cell .

properties

IUPAC Name

6-methoxy-4-methyl-2,3-dihydro-1H-quinoxaline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O/c1-12-6-5-11-9-4-3-8(13-2)7-10(9)12/h3-4,7,11H,5-6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPTVSHRBUWFHMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCNC2=C1C=C(C=C2)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

912284-85-6
Record name 7-methoxy-1-methyl-1,2,3,4-tetrahydroquinoxaline
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